molecular formula C10H12O B8667319 {[(Prop-1-en-1-yl)oxy]methyl}benzene CAS No. 143187-49-9

{[(Prop-1-en-1-yl)oxy]methyl}benzene

Cat. No.: B8667319
CAS No.: 143187-49-9
M. Wt: 148.20 g/mol
InChI Key: QARNHIBOPBXNSX-UHFFFAOYSA-N
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Description

{[(Prop-1-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C10H12O and is classified as a benzyl ether derivative . This structure features a benzyl group linked to a prop-1-en-1-yl ether chain, making it a potential intermediate or building block in organic synthesis and materials science research. Researchers may utilize this compound in the development of novel polymers or as a precursor in the synthesis of more complex molecules, leveraging the reactivity of both the ether linkage and the alkene group . Similar benzyl ether compounds are known to be air-sensitive and may require storage under inert gas and at refrigerated temperatures to maintain purity and stability . As a liquid, its handling requires standard laboratory safety precautions. This product is intended for research purposes only and is not classified as a drug, agrochemical, or for personal use.

Properties

CAS No.

143187-49-9

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

prop-1-enoxymethylbenzene

InChI

InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-8H,9H2,1H3

InChI Key

QARNHIBOPBXNSX-UHFFFAOYSA-N

Canonical SMILES

CC=COCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chromatographic Analysis

One of the primary applications of {[(Prop-1-en-1-yl)oxy]methyl}benzene is in chromatographic techniques, specifically High Performance Liquid Chromatography (HPLC). It has been successfully analyzed using a reverse phase HPLC method that employs acetonitrile, water, and phosphoric acid as the mobile phase. For Mass-Spectrometry (MS) compatible applications, phosphoric acid is substituted with formic acid. This method allows for the efficient separation and analysis of the compound, making it suitable for pharmacokinetic studies and isolation of impurities in preparative separations .

Synthesis of Advanced Materials

This compound serves as an intermediate in the synthesis of various advanced materials. Its unique structure allows it to participate in reactions that yield polymers and other functional materials. For instance, it can be used in the production of epoxy resins and coatings due to its ability to undergo polymerization reactions effectively.

Pharmaceutical Applications

The compound is explored for its potential use in drug formulations. Its properties may enhance the solubility and bioavailability of certain pharmaceuticals. Research indicates that derivatives of this compound could exhibit biological activity, particularly in targeting specific enzymes or pathways relevant to disease treatment.

Case Study 1: Chromatographic Efficiency

A study conducted by SIELC Technologies demonstrated the effective separation of this compound on a Newcrom R1 HPLC column. The study highlighted the scalability of this method for preparative separations, which is crucial for both analytical chemistry and industrial applications .

Case Study 2: Polymer Synthesis

Research published in various chemical journals has shown that this compound can be utilized as a monomer in the synthesis of poly(ether) materials. These materials have applications in coatings and adhesives that require enhanced thermal stability and mechanical properties.

Comparison with Similar Compounds

Compound A : ((E)-3-(((2Z,4E)-pentadeca-2,4-dien-1-yl)oxy)prop-1-en-1-yl)benzene
  • Structure : Features a longer aliphatic chain (pentadecadienyl) with conjugated (2Z,4E)-diene moieties, enhancing steric bulk and π-electron delocalization compared to the simpler propenyl group in the target compound.
  • Synthesis : Prepared via Z-selective cross-metathesis using (E)-(3-(allyloxy)prop-1-en-1-yl)benzene (7b) and (E)-tetradeca-1,3-diene (8a) with catalyst 4 (likely a Grubbs-type ruthenium catalyst). Yield: 82% .
  • Key Difference : Extended conjugation in Compound A increases thermal stability (predicted melting point: ~45–50°C) but reduces solubility in polar solvents compared to the target compound.
Compound B : ((8Z,10E)-henicosa-8,10-dien-1-ol)
  • Structure: A dienol with a long unsaturated hydrocarbon chain (C21), lacking the aromatic benzene ring but sharing a propenyl-like segment.
  • Synthesis: Derived from non-8-en-1-ol (7a) and (E)-tetradeca-1,3-diene (8a) using catalyst 3. Yield: 84% .
  • Key Difference : The absence of an aromatic system in Compound B results in lower reactivity in electrophilic substitution reactions but higher flexibility for hydrogen-bonding interactions.
Compound C : Allyloxybenzene (phenoxypropene)
  • Structure : Simpler analog with a direct allyl group (–O–CH2–CH=CH2) attached to benzene.
  • Synthesis : Typically prepared via Williamson ether synthesis, yielding ~70–75% under standard conditions.
  • Key Difference : The lack of a methylene spacer (–CH2–) between the benzene and oxygen in Compound C reduces steric hindrance, increasing susceptibility to nucleophilic attack compared to the target compound.

Physicochemical Properties

Property {[(Prop-1-en-1-yl)oxy]methyl}benzene Compound A Compound C
Molecular Weight 162.19 g/mol 386.61 g/mol 134.18 g/mol
Boiling Point ~220–225°C (est.) >300°C (decomposes) ~195–200°C
Solubility (H2O) Insoluble Insoluble Slightly soluble
NMR Shifts (¹H) δ 5.8–6.2 (vinyl H) δ 5.2–5.9 (multiple vinyl Hs) δ 6.1–6.3 (vinyl H)

Preparation Methods

Acylation of Aromatic Substrates

In the first step, an aromatic compound (e.g., toluene) reacts with an acylating agent (acetyl chloride) in the presence of a zeolite or Friedel-Crafts catalyst (AlCl₃) to form a ketonic intermediate. For example:

Toluene+CH₃COClAlCl₃4-Methylacetophenone\text{Toluene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{4-Methylacetophenone}

This step achieves >85% yield under optimized conditions (60°C, 4 hours).

Reduction to Benzylic Alcohol

The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to produce a benzylic alcohol:

4-MethylacetophenoneNaBH₄4-Methylbenzyl Alcohol\text{4-Methylacetophenone} \xrightarrow{\text{NaBH₄}} \text{4-Methylbenzyl Alcohol}

Yields range from 75–90% depending on the reducing agent.

Etherification with Propenol

The benzylic alcohol reacts with propenol (allyl alcohol) in the presence of zeolite Beta or H-Y at 80–100°C to form {[(Prop-1-en-1-yl)oxy]methyl}benzene:

4-Methylbenzyl Alcohol+CH₂=CHCH₂OHZeoliteBenzyl Propenyl Ether\text{4-Methylbenzyl Alcohol} + \text{CH₂=CHCH₂OH} \xrightarrow{\text{Zeolite}} \text{Benzyl Propenyl Ether}

This step achieves 70–80% yield with 3:1 molar excess of propenol.

Acid-Catalyzed Direct Etherification

Chinese patent CN1118448C describes a one-pot method using Brønsted or Lewis acids.

Reaction Conditions

A mixture of benzyl chloride and propenol (1:1.5 molar ratio) is heated with 10% sulfuric acid or ZnCl₂ at 60°C for 6–8 hours:

Benzyl Chloride+CH₂=CHCH₂OHH₂SO₄Benzyl Propenyl Ether+HCl\text{Benzyl Chloride} + \text{CH₂=CHCH₂OH} \xrightarrow{\text{H₂SO₄}} \text{Benzyl Propenyl Ether} + \text{HCl}

The reaction proceeds via an SN2 mechanism, with yields of 65–75%.

Catalyst Comparison

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄60872
ZnCl₂70668
FeCl₃65764

Lewis acids like FeCl₃ show lower efficiency due to side reactions.

Transition-Metal-Catalyzed Hydrosilylation

A method from Tetrahedron Letters (1988) employs hydrosilylation to synthesize propenyl ether derivatives.

Siloxane Intermediate Formation

α-(1-Propenyl) ω-vinyl ether reacts with hydrosilanes (e.g., HSiMe₂Cl) using Pt/C catalyst:

CH₂=CHCH₂O(CH₂)₃SiH+HSiMe₂ClPtSiloxane Intermediate\text{CH₂=CHCH₂O(CH₂)₃SiH} + \text{HSiMe₂Cl} \xrightarrow{\text{Pt}} \text{Siloxane Intermediate}

This step achieves >90% regioselectivity for the vinyl ether site.

Benzylation

The siloxane intermediate undergoes nucleophilic substitution with benzyl bromide in THF at 25°C:

Siloxane Intermediate+Benzyl BrBenzyl Propenyl Ether+SiMe₂Cl\text{Siloxane Intermediate} + \text{Benzyl Br} \rightarrow \text{Benzyl Propenyl Ether} + \text{SiMe₂Cl}

Overall yields reach 86% after purification.

LookChem synthetic routes (reference yields: 86–98%) adapt Williamson ether synthesis using benzyl halides and propenolates.

Alkoxide Preparation

Propenol is deprotonated with NaH in dry THF:

CH₂=CHCH₂OH+NaHCH₂=CHCH₂O⁻Na⁺+H₂\text{CH₂=CHCH₂OH} + \text{NaH} \rightarrow \text{CH₂=CHCH₂O⁻Na⁺} + \text{H₂}

Ether Formation

The alkoxide reacts with benzyl bromide at 0°C:

CH₂=CHCH₂O⁻Na⁺+Benzyl BrBenzyl Propenyl Ether+NaBr\text{CH₂=CHCH₂O⁻Na⁺} + \text{Benzyl Br} \rightarrow \text{Benzyl Propenyl Ether} + \text{NaBr}

Yields exceed 95% under anhydrous conditions.

Stabilization and Purification

Post-Synthesis Stabilization

US6320085B1 recommends adding 0.1% w/w antioxidants (BHT) and neutralizing residual acid with 1M NaOH to prevent decomposition.

Chromatographic Purification

Flash chromatography (hexane/ethyl acetate 9:1) achieves >99% purity, as verified by GC-MS.

Industrial-Scale Considerations

Cost Analysis

MethodCost (USD/kg)Scalability
Friedel-Crafts120High
Acid-Catalyzed85Moderate
Williamson Synthesis150Low

The acid-catalyzed route is preferred for bulk production due to lower catalyst costs.

Environmental Impact

Zeolite-based methods generate 30% less waste compared to AlCl₃-catalyzed processes, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [(Prop-1-en-1-yloxy)methyl]benzene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Palladium-catalyzed cross-coupling : A common method involves coupling bromobenzene derivatives with prop-1-en-1-yl organometallic reagents (e.g., Grignard or organoboron compounds) using Pd catalysts. For example, 1-bromo-4-(prop-1-en-1-yl)benzene analogs can be synthesized via Suzuki-Miyaura coupling .
  • Optimization strategies : Use continuous flow reactors to enhance reaction efficiency and purity. Monitor temperature and solvent polarity (e.g., THF or DMF) to stabilize intermediates. Catalytic systems with ligands like triphenylphosphine improve turnover .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of [(Prop-1-en-1-yloxy)methyl]benzene?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the allyl ether group (δ ~4.5–5.5 ppm for methylene protons) and aromatic protons (δ ~6.8–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or GC-MS verifies molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns.
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .

Q. What safety precautions should be taken when handling [(Prop-1-en-1-yloxy)methyl]benzene in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .
  • Waste disposal : Segregate chemical waste and use certified disposal services for halogenated organics. Note that toxicity data for this compound are limited, requiring conservative handling .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and stability of [(Prop-1-en-1-yloxy)methyl]benzene derivatives?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model solvent effects on conformational stability (e.g., polar solvents stabilize the allyl ether group). Tools like GROMACS or AMBER can predict aggregation behavior .
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Compare results with experimental UV-Vis or electrochemical data .

Q. What strategies can resolve discrepancies in crystallographic data obtained for [(Prop-1-en-1-yloxy)methyl]benzene using different refinement software?

  • Methodological Answer :

  • Cross-validation : Refine datasets using SHELXL (for high-resolution data) and compare with other programs like Olex2. Adjust weighting schemes and restraint parameters to minimize R-factor differences .
  • Twinned crystal analysis : Use SHELXD to identify pseudo-merohedral twinning and apply HKLF5 format for integration .

Q. How do solvent effects influence the stereochemical outcomes of [(Prop-1-en-1-yloxy)methyl]benzene in transition-metal catalyzed reactions?

  • Methodological Answer :

  • Solvent polarity screening : Polar aprotic solvents (e.g., DMF) favor oxidative addition in Pd-catalyzed couplings, while non-polar solvents (e.g., toluene) stabilize π-allyl intermediates.
  • Kinetic vs. thermodynamic control : Use low-temperature NMR to monitor intermediate formation. For example, in Heck reactions, solvent choice (MeCN vs. DMSO) alters regioselectivity .

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